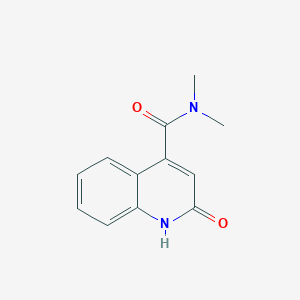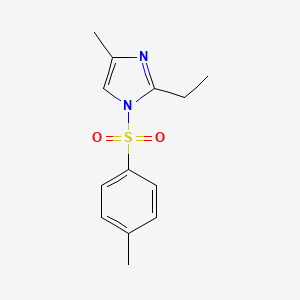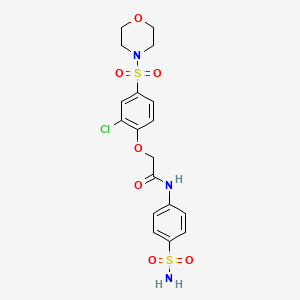
2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide (HDQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDQ is a quinoline derivative that has shown promising results in scientific research, particularly in the fields of medicine and biochemistry.
作用機序
The mechanism of action of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes, such as DNA topoisomerases and RNA polymerases. This compound has also been shown to inhibit the replication of certain viruses and bacteria, suggesting that it may have a broad spectrum of activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of DNA topoisomerases, which are enzymes that play a critical role in DNA replication and repair. This compound has also been shown to inhibit the activity of RNA polymerases, which are enzymes that play a critical role in the transcription of DNA into RNA. In vivo studies have shown that this compound has antitumor, antiviral, and antibacterial properties. This compound has also been shown to have a low toxicity profile, making it a potentially useful therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide is its ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple and inexpensive equipment. This compound also has a low toxicity profile, making it a potentially useful tool for in vitro and in vivo studies. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide. One area of research could focus on the development of this compound derivatives that exhibit improved solubility in aqueous solutions. Another area of research could focus on the development of this compound-based fluorescent probes for use in biochemical assays. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential therapeutic targets for this compound. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.
合成法
The synthesis of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide involves the reaction between 2-hydroxy-4-methylquinoline and N,N-dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a catalyst and a solvent, resulting in the formation of this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
科学的研究の応用
2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, this compound has been shown to exhibit antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use as an antimalarial drug. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for the study of enzyme kinetics. This compound has also been studied for its potential use as a fluorescent probe in biochemical assays.
特性
IUPAC Name |
N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(16)9-7-11(15)13-10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZJCPAOAVESDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-2-furamide](/img/structure/B7478389.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)
![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)

![3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478418.png)
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478421.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)